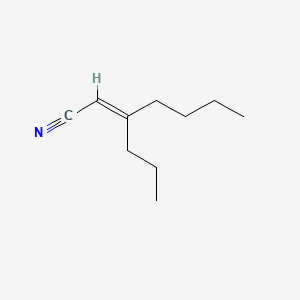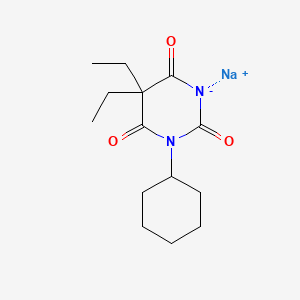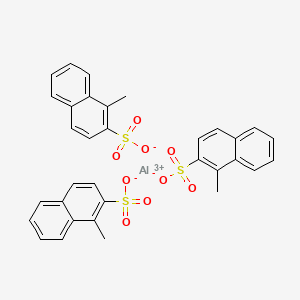
Aluminium 1-methylnaphthalenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum 1-methylnaphthalenesulfonate is a chemical compound with the molecular formula C11H10O3S·1/3Al. It is an aluminum salt of 1-methylnaphthalenesulfonic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aluminum 1-methylnaphthalenesulfonate typically involves the reaction of 1-methylnaphthalenesulfonic acid with an aluminum salt, such as aluminum chloride. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods. The reaction conditions, including temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of aluminum 1-methylnaphthalenesulfonate may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as recrystallization and filtration, ensures the high quality of the compound. The scalability of the production process allows for the efficient manufacture of aluminum 1-methylnaphthalenesulfonate for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum 1-methylnaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
Aluminum 1-methylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Aluminum 1-methylnaphthalenesulfonate is utilized in the production of specialty chemicals, dyes, and pigments .
Wirkmechanismus
The mechanism of action of aluminum 1-methylnaphthalenesulfonate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenesulfonic Acid: Similar in structure but lacks the aluminum component.
2-Naphthalenesulfonic Acid: Another sulfonic acid derivative with different positional isomerism.
Aluminum Sulfate: Contains aluminum but lacks the naphthalene moiety
Uniqueness: Aluminum 1-methylnaphthalenesulfonate is unique due to its combination of aluminum and naphthalenesulfonate, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
93951-49-6 |
|---|---|
Molekularformel |
C33H27AlO9S3 |
Molekulargewicht |
690.7 g/mol |
IUPAC-Name |
aluminum;1-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/3C11H10O3S.Al/c3*1-8-10-5-3-2-4-9(10)6-7-11(8)15(12,13)14;/h3*2-7H,1H3,(H,12,13,14);/q;;;+3/p-3 |
InChI-Schlüssel |
MWMYIWYQUFPVGJ-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].CC1=C(C=CC2=CC=CC=C12)S(=O)(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



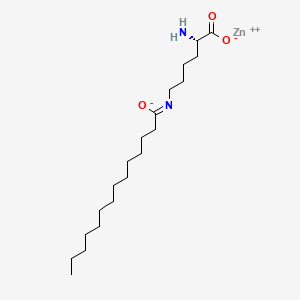
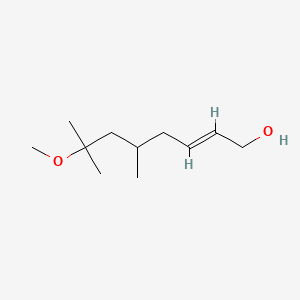
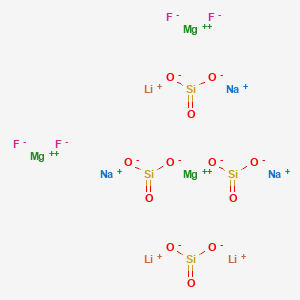
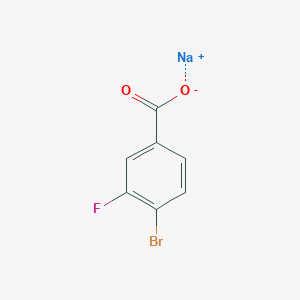
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)


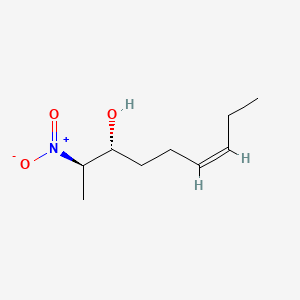

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
